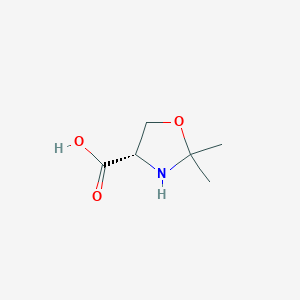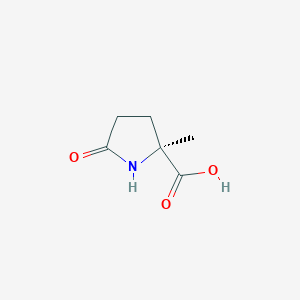![molecular formula C9H9N3O3 B061447 Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate CAS No. 187724-99-8](/img/structure/B61447.png)
Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate and related derivatives often involves multicomponent cyclocondensation reactions. For example, the synthesis of a novel pyrimidine derivative was achieved using Biginelli three-component cyclocondensation in the presence of SiCl4, characterized by various spectroscopic methods (Mohan et al., 2014). Another approach includes the preparation and purification of related ethyl carboxylates, highlighting the versatility of synthetic routes for these compounds (Ukrainets et al., 2007).
Molecular Structure Analysis
The molecular structure of ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate derivatives can be elucidated using single-crystal X-ray diffraction, revealing detailed geometric parameters and conformational aspects. For instance, a study on a closely related compound provided insights into its crystallographic independent molecules and spatial arrangement (Yang, 2009).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, such as covalent hydration, indicating their reactive nature and potential for further chemical modifications. The formation of stable covalent hydrates from pyrimido derivatives showcases the diversity of chemical behavior exhibited by these molecules (Matsumoto et al., 1980).
科学研究应用
Hybrid Catalysts in Synthesis
Hybrid catalysts play a crucial role in synthesizing pyranopyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries. These scaffolds have broader synthetic applications due to their bioavailability. Various synthetic pathways employ diversified hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, to develop substituted derivatives through one-pot multicomponent reactions. This advancement is significant for developing lead molecules in research (Parmar, Vala, & Patel, 2023).
Optical Sensors and Biological Applications
Pyrimidine derivatives, including those structurally related to ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, are explored for their applications as optical sensors due to their ability to form coordination and hydrogen bonds. These derivatives exhibit a range of biological and medicinal applications, underlining their potential in developing exquisite sensing materials (Jindal & Kaur, 2021).
Antioxidant Activity Analysis
Analytical methods for determining antioxidant activity highlight the importance of chemical compounds, including pyrimidine derivatives, in various fields from food engineering to medicine. Techniques like spectrophotometry and electrochemical biosensors are applied in antioxidant analysis, emphasizing the chemical reactions involving these compounds and their applications in assessing complex samples' antioxidant capacity (Munteanu & Apetrei, 2021).
Medicinal Perspectives and Anti-Alzheimer's Research
The structural activity relationship (SAR)-based medicinal perspectives of pyrimidine derivatives as anti-Alzheimer's agents underscore their significance in drug development for neurological disorders. This research direction is vital for understanding the potential therapeutic applications of pyrimidine derivatives in addressing Alzheimer's disease, suggesting the extensive exploration of this scaffold in medicinal chemistry (Das et al., 2021).
属性
IUPAC Name |
ethyl 4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-9(14)6-3-5-7(12-6)10-4-11-8(5)13/h3-4H,2H2,1H3,(H2,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJUPDUDZRGVRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)N=CNC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611744 |
Source


|
| Record name | Ethyl 4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
CAS RN |
187724-99-8 |
Source


|
| Record name | Ethyl 4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B61372.png)


![6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B61377.png)




![(R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B61386.png)

